Vonoprazan fumarate impurity 4

CAS No.:

Cat. No.: VC13803846

Molecular Formula: C16H13FN2O3S

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13FN2O3S |

|---|---|

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | [5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanol |

| Standard InChI | InChI=1S/C16H13FN2O3S/c17-15-6-2-1-5-14(15)16-8-12(11-20)10-19(16)23(21,22)13-4-3-7-18-9-13/h1-10,20H,11H2 |

| Standard InChI Key | NKTNCHRTXGGZSQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)CO)F |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)CO)F |

Introduction

Chemical Identity and Structural Characterization

Molecular and Stereochemical Properties

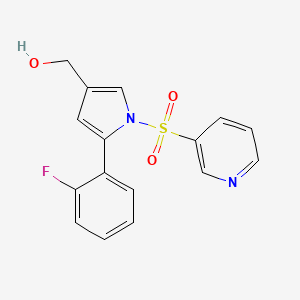

Vonoprazan fumarate impurity 4 possesses the molecular formula C₁₆H₁₃FN₂O₃S and a molecular weight of 332.4 g/mol . Its IUPAC name, [5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanol, reflects a pyrrole ring substituted at the 5-position with a 2-fluorophenyl group, a pyridin-3-ylsulfonyl moiety at the 1-position, and a hydroxymethyl group at the 3-position . The compound’s structure (Figure 1) has been confirmed via 2D/3D conformational analysis, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .

Table 1: Key Molecular Descriptors of Vonoprazan Fumarate Impurity 4

| Property | Value |

|---|---|

| CAS Registry Number | 2169271-28-5 |

| Molecular Formula | C₁₆H₁₃FN₂O₃S |

| Molecular Weight | 332.4 g/mol |

| InChI Key | NKTNCHRTXGGZSQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)CO)F |

Spectroscopic Confirmation

Mass spectrometry (MS) reveals a characteristic fragmentation pattern with a base peak at m/z 332.4 corresponding to the molecular ion . NMR studies (¹H and ¹³C) confirm the presence of aromatic protons (δ 7.2–8.1 ppm), sulfonyl group resonance (δ 3.8 ppm), and hydroxymethyl protons (δ 4.2 ppm) . IR spectra further validate the sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and hydroxyl (O-H stretch at 3200–3600 cm⁻¹) functional groups .

Formation Mechanisms and Synthetic Pathways

Origin During API Synthesis

Vonoprazan fumarate impurity 4 arises during the final stages of API synthesis, particularly during sulfonation and subsequent purification steps . The impurity forms via incomplete sulfonation of the pyrrole intermediate or through side reactions involving residual solvents and catalysts . For instance, the reaction of 5-(2-fluorophenyl)-1H-pyrrol-3-yl)methanol with pyridine-3-sulfonyl chloride under suboptimal conditions may yield unreacted intermediates or sulfonated byproducts .

Mitigation Strategies

Process optimization, such as controlling reaction temperature (20–25°C), pH (6.5–7.5), and stoichiometric ratios of reactants, minimizes impurity formation . Additionally, recrystallization using methanol-water mixtures (50:50 v/v) enhances purity by selectively removing polar impurities.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) remains the gold standard for impurity profiling. A validated method employing a Zorbax SB-phenyl column (250 × 4.6 mm, 5 µm) with gradient elution (0.005 M ammonium formate and methanol) achieves baseline separation of vonoprazan fumarate and impurity 4 . The method demonstrates a retention time of 12.3 minutes for impurity 4, with a resolution factor >2.0 from the API peak .

Table 2: Validation Parameters for Impurity 4 Quantification

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification | 1.5 µg/mL |

| Linearity Range | 1.5–6.0 µg/mL (R² = 0.999) |

| Precision (% RSD) | ≤2.4% |

| Recovery (%) | 70–130% |

Mass Spectrometric Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances specificity. Impurity 4 exhibits precursor-to-product ion transitions at m/z 332.4 → 214.2 and 332.4 → 178.1, corresponding to cleavage of the sulfonyl and fluorophenyl groups, respectively .

Regulatory and Pharmacopeial Considerations

Threshold Limits and Specifications

Regulatory guidelines (ICH Q3A/B) mandate control of impurities at levels ≤0.15% of the API . Vonoprazan fumarate impurity 4 is classified as a reportable impurity, requiring identification thresholds of 0.10% and qualification thresholds of 0.15% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume